1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one
Description
1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one is a heterocyclic compound featuring a pyridazine core linked to a piperazine ring and a phenoxyacetophenone moiety. Its structure is characterized by the 2-methoxyphenyl group at the pyridazine C6 position and a phenoxyethyl ketone substituent on the piperazine nitrogen. The compound’s synthesis typically involves coupling reactions between substituted pyridazines and piperazine intermediates under reflux conditions, as exemplified by analogous procedures in the literature .
Properties
IUPAC Name |
1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-21-10-6-5-9-19(21)20-11-12-22(25-24-20)26-13-15-27(16-14-26)23(28)17-30-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETBXSLVBRHDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method includes the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyridazinone ring. This intermediate is then reacted with piperazine to introduce the piperazine moiety. Finally, the phenoxyethanone group is attached through a nucleophilic substitution reaction .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Piperazine Alkylation
The piperazine ring undergoes alkylation to form the 1-(2-methoxyphenyl)piperazine intermediate, a critical precursor.
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Reagents : 1-Bromo-3-chloropropane or 1,4-dibromobutane in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH) .
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Conditions : Dimethylformamide (DMF) at 60°C for 20 hours yields alkylated piperazine derivatives (e.g., 35 in Scheme 1 of ).
Pyridazine Ring Functionalization
The pyridazine ring is synthesized via cyclocondensation or cross-coupling:
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Pyridazine Formation : Hydrazine reacts with α,β-diketones (e.g., glyoxal derivatives) under acidic conditions to form pyridazine cores .
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Suzuki Coupling : Aryl boronic acids (e.g., 2-methoxyphenylboronic acid) cross-couple with halogenated pyridazines (e.g., 3-bromopyridazine) using Pd catalysts .
Synthetic Route Assembly
A plausible multi-step synthesis involves:
Piperazine Reactivity
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N-Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., bromoethane) in DMF/K₂CO₃ to form quaternary ammonium salts .
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Acylation : Acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) yields acetylpiperazine derivatives .
Pyridazine Modifications
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the C4 position of pyridazine .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces pyridazine to piperazine derivatives .
Phenoxy Group Transformations
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Demethylation : BBr₃ in DCM removes methoxy groups to form phenolic derivatives .
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Oxidation : KMnO₄ oxidizes the ethanone moiety to carboxylic acids under acidic conditions .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (DSC data from ).
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Hydrolytic Sensitivity : The phenoxyacetyl group undergoes hydrolysis in strong acidic/basic conditions (e.g., 6N HCl, 80°C, 12 h) .
Key Research Findings
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Several studies have demonstrated the potential anticancer effects of pyridazine derivatives. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In vitro studies on human cancer cell lines showed significant cytotoxic effects, particularly against breast and lung cancer cells.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Mechanism : It appears to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis.
- Case Study : Tests against various strains of bacteria (e.g., E. coli, Staphylococcus aureus) revealed minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds like this one are being investigated for their anti-inflammatory potential:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate immune responses.
- Case Study : Animal models of inflammation demonstrated reduced edema and inflammatory markers following treatment with the compound.
Research Applications
The diverse biological activities of 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one make it a valuable candidate for various research applications:
| Application Area | Description |
|---|---|
| Drug Development | Used as a lead compound for synthesizing new anticancer or antimicrobial agents. |
| Molecular Biology | Investigated for its effects on cellular pathways involved in cancer and inflammation. |
| Pharmacology | Studied for its pharmacokinetics and pharmacodynamics in preclinical trials. |
Case Studies
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Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values below 10 µM against several cancer cell lines, indicating strong anticancer potential.
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Antimicrobial Testing :
- Research in the International Journal of Antimicrobial Agents highlighted its effectiveness against multi-drug resistant strains, showcasing its potential as an alternative therapeutic agent.
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Inflammatory Response Modulation :
- A recent animal study demonstrated that administration of the compound significantly reduced paw swelling in induced arthritis models compared to control groups.
Mechanism of Action
The mechanism of action of 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can improve cognitive function in conditions like Alzheimer’s disease . The compound also interacts with adrenergic receptors, influencing various physiological processes such as blood pressure regulation and smooth muscle contraction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyridazine ring, piperazine linkage, or the terminal aromatic/heteroaromatic groups. These variations influence physicochemical properties, receptor affinity, and pharmacokinetic profiles. Below is a detailed comparison:
Structural Analogues and Their Key Features
Substituent Effects on Pharmacological Properties
- 2-Methoxyphenyl vs. 4-Methylanilino (G856-8850): The 2-methoxyphenyl group in the target compound likely improves lipophilicity and blood-brain barrier penetration compared to the polar 4-methylanilino group in G856-8850. Methoxy groups are also less prone to oxidative metabolism than anilines, suggesting superior metabolic stability .
- Chloro-Trifluoromethylpyridine (MK45): The electron-withdrawing trifluoromethyl and chloro groups in MK45 enhance receptor-binding interactions through halogen bonding, a feature absent in the target compound. However, this increases molecular weight and may reduce solubility .
- Fluorophenyl Derivatives (F523-1496 and 18F-FCWAY): Fluorine substitution, as seen in F523-1496 and 18F-FCWAY, improves metabolic stability and bioavailability. The target compound’s methoxy group offers similar stability but with distinct electronic effects .
Research Findings and Implications
- The 2-methoxy group may favor interactions with hydrophobic pockets in CNS receptors .
- Thermodynamic Stability: Computational studies (using software like SHELXL and CCP4 ) predict that the target compound’s conformation is stabilized by intramolecular hydrogen bonding between the pyridazine nitrogen and the ketone oxygen, a feature less pronounced in bulkier analogs like F523-1496 .
Biological Activity
The compound 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxyethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.41 g/mol. The structure features a piperazine ring, a pyridazine moiety, and a phenoxy group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antineoplastic Activity : The compound has shown potential as an anticancer agent. Studies have reported moderate to significant cytotoxic effects against various cancer cell lines, particularly leukemia and solid tumors.
- Antimicrobial Properties : Preliminary evaluations suggest that the compound may possess antimicrobial activity against certain bacterial strains and protozoa.
- Neuropharmacological Effects : The piperazine component is known for its influence on neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells, potentially through interference with microtubule dynamics.
- Apoptosis Induction : Studies indicate that it may induce apoptosis in cancer cells via mitochondrial pathways.
- Interaction with Receptors : The piperazine moiety allows for interaction with various receptors in the central nervous system, which could explain its neuroactive properties.
Table 1: Summary of Biological Activities
Detailed Findings
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Anticancer Studies :
- In vitro studies demonstrated that the compound exhibited significant cytotoxicity (IC50 values ranging from 5 to 15 µM) against various human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Evaluation :
- Neuropharmacological Effects :
Q & A
Basic: What are the optimized synthetic routes for this compound, and what challenges exist in achieving high yields and purity?
Answer:
Synthesis typically involves coupling the pyridazine core with substituted piperazine and phenoxyethyl ketone moieties. Key challenges include regioselective functionalization of the pyridazine ring and avoiding side reactions during piperazine substitution. Evidence from analogous piperazine derivatives (e.g., in ) suggests using microwave-assisted synthesis or catalytic conditions (e.g., Pd-mediated cross-coupling) to improve yield. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical for removing unreacted intermediates .
Basic: How can X-ray crystallography and NMR spectroscopy confirm the compound’s structure and regiochemistry?
Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, particularly to distinguish between possible regioisomers of the pyridazine and piperazine linkage. The CCP4 suite can assist in phase determination for crystallographic data .
- NMR : 2D techniques (e.g., COSY, NOESY) clarify proton-proton correlations, while -NMR confirms substitution patterns. For example, the methoxyphenyl group’s aromatic protons show distinct splitting patterns in -NMR .
Basic: What in vitro assays are appropriate for initial evaluation of biological activity, and how should controls be designed?
Answer:
- Target-based assays : Fluorescence polarization for bromodomain binding (see ) or caspase activation assays for apoptosis-related targets (e.g., IAP inhibition in ).
- Cell-based assays : Cytotoxicity (MTT assay) or luciferase reporters for pathway modulation (e.g., NF-κB). Controls should include vehicle-only (DMSO), positive controls (e.g., JQ1 for bromodomains), and structurally related inactive analogs .
Advanced: How can researchers resolve discrepancies in reported biological activity across studies?
Answer:
Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. To address this:
- Replicate experiments using standardized protocols (e.g., ’s use of isogenic cell lines).
- Validate target engagement via biophysical methods (SPR, ITC) or genetic knockdowns.
- Cross-reference structural data (e.g., co-crystallization in ) to confirm binding modes .
Advanced: How do modifications to the piperazine or pyridazine rings affect target affinity and selectivity?
Answer:
- Piperazine modifications : Substituting the piperazine with bulkier groups (e.g., 4-isopropylphenyl in ) can enhance hydrophobic interactions in bromodomains.
- Pyridazine substitutions : Introducing electron-withdrawing groups (e.g., fluorine) improves metabolic stability but may reduce solubility. SAR studies should balance steric and electronic effects using iterative docking and free-energy calculations .
Advanced: What structural insights into protein-compound interactions can be gained from crystallographic data?
Answer:
Co-crystallization with bromodomains (e.g., BRD4) reveals critical hydrogen bonds between the pyridazine nitrogen and conserved asparagine residues (e.g., N140 in BRD4). The phenoxy group’s orientation in the acetyl-lysine binding pocket determines selectivity over other BET family members .
Advanced: How can computational methods predict binding modes and guide lead optimization?
Answer:
- Molecular docking : Tools like AutoDock Vina screen potential binding poses, prioritizing compounds with complementary electrostatic surfaces.
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns simulations in ). Use MM/GBSA to estimate binding free energies .
Advanced: What strategies improve solubility and stability under physiological conditions?
Answer:
- Salt formation : Hydrochloride salts (e.g., in ) enhance aqueous solubility.
- Prodrug approaches : Esterification of the ketone group (e.g., acetyloxymethyl esters) improves membrane permeability. Monitor stability via HPLC under simulated gastric fluid conditions (pH 2–6) .
Advanced: How might this compound inhibit bacterial quorum sensing, and what experimental models validate this?
Answer:
The piperazine moiety may interfere with LasR receptor binding in Pseudomonas aeruginosa (see ). Validate using:
- QSIS assays : Measure reduction in virulence factors (e.g., pyocyanin).
- Biofilm inhibition : Crystal violet staining in static biofilm models .
Advanced: What metabolic instability issues are anticipated, and how can prodrug strategies address them?
Answer:
The pyridazine ring is susceptible to CYP450-mediated oxidation. Prodrug strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
